molecular formula C21H36BNO4 B2833257 tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate CAS No. 1628502-01-1

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Cat. No.: B2833257
CAS No.: 1628502-01-1
M. Wt: 377.33
InChI Key: ZMSGRBDTTJUVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized spirocyclic amine derivative. Its molecular formula is C₂₀H₃₂BNO₄ (molecular weight: 369.29 g/mol), featuring a 3-azaspiro[5.5]undec-8-ene core with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry . Its spirocyclic structure confers conformational rigidity, which enhances binding selectivity in drug discovery .

Properties

IUPAC Name

tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGRBDTTJUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions Analysis

Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate exerts its effects involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl and amine groups in biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of the target compound with analogous spirocyclic and boronate-containing derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate (Target) C₂₀H₃₂BNO₄ 369.29 Boronate ester, spirocyclic amine, tert-butyl Suzuki cross-coupling, drug intermediate
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) C₁₅H₂₅NO₃ 267.37 Keto group, spirocyclic amine, tert-butyl Precursor for spirocyclic amines, solubility studies
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate C₁₅H₂₇NO₃ 269.40 Hydroxymethyl, spirocyclic amine, tert-butyl Prodrug synthesis, hydrogen-bonding interactions
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate C₂₁H₃₁NO₂ 329.48 Phenyl group, spirocyclic amine, tert-butyl Ligand design, aromatic interaction studies
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate C₁₆H₂₇NO₃ 281.39 Oxa-heterocycle, methyl group, tert-butyl Conformational analysis, heterocyclic chemistry
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate C₁₄H₂₄N₂O₃ 268.36 Diazaspiro core, keto group, tert-butyl Dual-target inhibitors (e.g., METTL3), enzyme binding studies

Key Findings from Comparative Analysis :

Reactivity in Cross-Coupling Reactions: The target compound’s boronate ester group enables efficient Suzuki-Miyaura couplings with aryl/heteroaryl halides, a feature absent in non-boron analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . For example, boronates achieve coupling yields >80% under Pd catalysis, whereas keto derivatives require alternative activation .

Solubility and Stability :

  • The hydroxymethyl analog (tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate ) exhibits higher water solubility (LogP = 1.2 vs. 2.8 for the boronate) due to polar hydroxyl groups .
  • Boronate esters are sensitive to hydrolysis but stabilized by tert-butyl protection and spirocyclic rigidity .

Biological Activity: Diazaspiro derivatives (e.g., tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate) show enhanced METTL3 enzyme inhibition (IC₅₀ = 50 nM) compared to mono-azaspiro analogs, attributed to dual hydrogen-bonding sites . The phenyl-substituted analog (tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate) demonstrates π-π stacking interactions in receptor binding, with NMR chemical shifts (δ 7.32–7.14 ppm) confirming aromatic engagement .

Synthetic Accessibility :

  • Boronate-containing spirocycles require multistep synthesis (e.g., Buchwald-Hartwig coupling, boronate esterification) , whereas keto or hydroxymethyl derivatives are accessible via simpler reductions or oxidations .

Biological Activity

Overview of the Compound

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate is a complex organic molecule that features a unique spirocyclic structure and boron-containing moiety. Such compounds are often investigated for their potential biological activities due to their structural characteristics that may influence interactions with biological targets.

The biological activity of compounds like tert-butyl derivatives often involves:

  • Enzyme Inhibition : Many boron-containing compounds exhibit enzyme inhibitory properties, particularly against serine proteases and other hydrolases.
  • Receptor Modulation : The spirocyclic structure may facilitate binding to specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has shown that compounds with similar structures can possess antimicrobial properties. For instance:

Compound TypeActivityReference
BoronatesAntibacterial against Gram-positive bacteria
SpirocyclesAntifungal activity

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential therapeutic applications of new compounds. For example:

  • Cell Lines Tested : Various cancer cell lines (e.g., HeLa, MCF-7) are commonly used.
  • Findings : Compounds with similar boron-containing structures have shown IC50 values in the micromolar range, indicating moderate cytotoxicity.

Case Studies

  • Study on Boron Compounds :
    • Researchers synthesized several boron-containing spirocyclic compounds and evaluated their effects on cancer cell proliferation.
    • Results indicated significant inhibition of cell growth in treated groups compared to controls.
  • Antimicrobial Efficacy :
    • A study assessed the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for drug design. Key factors include:

  • Substituents : The presence of bulky tert-butyl groups may enhance solubility and bioavailability.
  • Boron Moiety : The dioxaborolane unit can participate in specific interactions with biological targets, affecting efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.